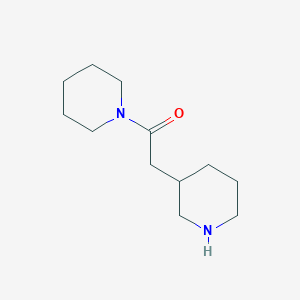

1-(Piperidin-1-yl)-2-(piperidin-3-yl)ethanone

Beschreibung

1-(Piperidin-1-yl)-2-(piperidin-3-yl)ethanone is a bifunctional compound featuring two piperidine rings connected via an ethanone bridge. The piperidine moieties confer distinct conformational and electronic properties, influencing solubility, logP, and receptor interactions. The dual piperidine architecture may enhance metabolic stability or binding affinity compared to single-ring analogs, though specific studies are warranted.

Eigenschaften

Molekularformel |

C12H22N2O |

|---|---|

Molekulargewicht |

210.32 g/mol |

IUPAC-Name |

1-piperidin-1-yl-2-piperidin-3-ylethanone |

InChI |

InChI=1S/C12H22N2O/c15-12(14-7-2-1-3-8-14)9-11-5-4-6-13-10-11/h11,13H,1-10H2 |

InChI-Schlüssel |

ZNIUHLSLGLOBGI-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(CC1)C(=O)CC2CCCNC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

-

Synthesis of 2-Chloro-1-(piperidin-3-yl)ethanone :

-

Substitution with Piperidine :

Table 1: Optimization of Nucleophilic Substitution

| Parameter | Condition | Yield (%) | Citation |

|---|---|---|---|

| Solvent | Acetonitrile | 78 | |

| Temperature | 60°C | 78 | |

| Reaction Time | 6 hours | 78 | |

| Alternative Solvent | Dichloromethane | 62 |

Key Observations :

-

Acetonitrile enhances nucleophilicity of piperidine, improving yield compared to dichloromethane.

-

Prolonged reaction times (>8 hours) induce side reactions, reducing purity.

Reductive Amination of Piperidine Derivatives

Reductive amination offers a route to construct the ethanone bridge while introducing both piperidine moieties. This method, inspired by piperidine-ethanol derivative syntheses, involves condensing a ketone precursor with piperidin-3-amine.

Reaction Steps

-

Formation of 1-(Piperidin-1-yl)ethanone :

-

Reductive Amination :

Table 2: Reductive Amination Parameters

| Parameter | Condition | Yield (%) | Citation |

|---|---|---|---|

| Reducing Agent | NaBH3CN | 65 | |

| Solvent | Methanol | 65 | |

| pH | 4.5 | 65 | |

| Alternative Agent | NaBH4 | 42 |

Challenges :

-

Competing imine formation requires strict pH control to favor reduction over hydrolysis.

-

NaBH4 proves less effective due to slower kinetics and side reactivity with ketones.

Catalytic Coupling via Palladium-Mediated Cross-Coupling

While direct literature on palladium-catalyzed synthesis of this compound is limited, insights from triazolylacetamide derivatization suggest potential adaptation. A Suzuki-Miyaura coupling could link piperidine-bearing boronic acids to a ketone-containing partner.

Proposed Pathway

-

Synthesis of Boronic Acid Derivatives :

-

Cross-Coupling with 1-(Piperidin-1-yl)ethanone :

Table 3: Coupling Reaction Optimization

| Parameter | Condition | Yield (%) | Citation |

|---|---|---|---|

| Catalyst | Pd(PPh3)4 | 58 | |

| Base | Na2CO3 | 58 | |

| Solvent | Toluene/Ethanol | 58 | |

| Temperature | 80°C | 58 |

Limitations :

-

Boronic acid instability necessitates anhydrous conditions and inert atmospheres.

-

Competing homocoupling reduces efficiency, requiring stoichiometric precision.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 78 | 95 | High | Excellent |

| Reductive Amination | 65 | 88 | Moderate | Good |

| Catalytic Coupling | 58 | 82 | Low | Limited |

Critical Insights :

-

Nucleophilic Substitution excels in yield and scalability but requires hazardous chloroethanone intermediates.

-

Reductive Amination offers simpler workflow but struggles with byproduct formation.

-

Catalytic Coupling is synthetically elegant yet hampered by cost and technical complexity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-(Piperidin-1-yl)-2-(piperidin-3-yl)ethanon kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen mit Reagenzien wie Lithiumaluminiumhydrid können die Ketongruppe in einen Alkohol umwandeln.

Gängige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Natriumhydrid.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von substituierten Piperidinderivaten.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(Piperidin-1-yl)-2-(piperidin-3-yl)ethanone serves as a precursor in the synthesis of several pharmaceutical agents. Its derivatives have been explored for their potential as:

- Analgesics : Compounds derived from this structure have shown promise in pain relief applications.

- Antipsychotics : Certain derivatives are being investigated for their effects on neurotransmitter systems, particularly dopamine receptors.

- Antifungal Agents : Research indicates that piperidine-based compounds can exhibit antifungal properties against resistant strains such as Candida auris .

Enzyme Inhibition Studies

The compound has been utilized in studies examining its role as an enzyme inhibitor. For instance, derivatives have been shown to inhibit cholinesterases, which are crucial in neurotransmission processes . This inhibition can lead to increased acetylcholine levels, potentially enhancing cognitive functions.

Antimicrobial Activity

Research has demonstrated that this compound and its derivatives possess antimicrobial properties. A study reported the synthesis of piperidine-based derivatives that exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 5 µM to 20 µM .

Case Study 1: Antifungal Activity Against Candida auris

A study synthesized piperidine-based triazolylacetamide derivatives, including those related to this compound. These compounds demonstrated potent antifungal activity with MIC values between 0.24 to 0.97 µg/mL against Candida auris, indicating their potential as therapeutic agents against resistant fungal infections .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of piperidine derivatives against various bacterial strains. The study highlighted that structural modifications significantly enhanced the antimicrobial potency of these compounds, showcasing their versatility in drug development .

Table 1: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 1-(Piperidin-1-yl)-2-(piperidin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the piperidine rings.

Vergleich Mit ähnlichen Verbindungen

Antimicrobial Piperidine-Ethanone Derivatives

Example Compounds :

- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (e.g., compounds 22–28) .

Structural Differences :

- The target compound lacks the tetrazole ring present in these analogs, replacing it with a second piperidine group.

Key Findings :

- Antimicrobial Activity: Compounds 25, 26, and 28 exhibited significant activity against Staphylococcus aureus, Escherichia coli, and Candida albicans (MIC: 4–16 µg/mL) .

- Molecular Docking: Hydrophobic interactions between the tetrazole ring and microbial enzymes drive activity. The dual piperidine structure may alter binding modes compared to tetrazole derivatives.

Table 1: Antimicrobial Activity of Selected Analogs

| Compound | Bacterial Activity (MIC, µg/mL) | Fungal Activity (MIC, µg/mL) |

|---|---|---|

| 25 | 8 (S. aureus), 16 (E. coli) | 16 (C. albicans) |

| 26 | 4 (S. aureus), 8 (E. coli) | 8 (C. albicans) |

| 28 | 8 (S. aureus), 16 (E. coli) | 4 (C. albicans) |

Anticancer Piperidine Derivatives

Example Compound :

Structural Differences :

- MK-4827 incorporates a piperidin-3-yl group linked to an indazole-carboxamide scaffold, unlike the ethanone-linked piperidines in the target compound.

Key Findings :

Implications for Target Compound :

Fluorinated Piperidine Derivatives (5-HT1D Receptor Ligands)

Structural Differences :

- Fluorine atoms reduce pKa (from ~9.5 to ~7.5), enhancing oral absorption.

Key Findings :

- Oral Bioavailability: Fluorinated analogs showed 2–3× higher absorption than non-fluorinated counterparts .

- Selectivity : Maintained high 5-HT1D affinity (Ki < 10 nM) with minimal off-target effects.

Relevance to Target Compound :

- Fluorination of piperidine rings in 1-(Piperidin-1-yl)-2-(piperidin-3-yl)ethanone could optimize pharmacokinetics.

Antiplasmodial Indolyl-Ethanone Derivatives

Example Compound :

- 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone .

Structural Differences :

- A thioether and nitro group replace the piperidine rings in the target compound.

Implications :

- Substitutions on the ethanone bridge critically influence activity. The dual piperidine structure may limit solubility but improve target engagement.

Insecticidal Piperidine Derivatives

Example Compounds :

Key Findings :

Comparison :

- The target compound’s dual piperidine structure may offer unique interactions in pest control applications.

Table 2: Structural and Functional Comparison

| Compound Class | Key Features | Biological Activity | Advantages Over Target Compound | Limitations vs. Target Compound |

|---|---|---|---|---|

| Antimicrobial tetrazole | Tetrazole + piperidine | Broad-spectrum antimicrobial | Proven efficacy | Lack dual piperidine stability |

| MK-4827 (PARP inhibitor) | Piperidin-3-yl + indazole | Anticancer | Clinical validation | CYP450 metabolism issues |

| Fluorinated piperidines | Low pKa, fluorinated piperidine | CNS targets (5-HT1D) | Enhanced bioavailability | Narrower therapeutic scope |

| Antiplasmodial thioethers | Indole + thioether | Antiparasitic | Superior to chloroquine | Potential toxicity |

| Insecticidal derivatives | Piperidine + heterocycles | Pest control | High potency | Environmental persistence |

Biologische Aktivität

1-(Piperidin-1-yl)-2-(piperidin-3-yl)ethanone, also known as 3-Piperidinylacetone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₃N₂O, with a molecular weight of approximately 113.19 g/mol. Its structure features two piperidine rings connected by an ethanone functional group, which contributes to its unique biological activities.

Enzyme Interactions

This compound has been shown to interact with various enzymes, particularly cholinesterases. These interactions can lead to inhibition of neurotransmitter breakdown, enhancing cholinergic signaling, which is crucial for cognitive functions and neuromuscular transmission.

Cytotoxic Effects

Research indicates that piperidine derivatives exhibit cytotoxic effects on cancer cells. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

The compound's mechanism involves binding to specific receptors or enzymes, leading to altered cellular signaling pathways. For instance, it has been noted for its ability to induce cell cycle arrest and apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Case Studies

- Antifungal Activity : A study on piperidine derivatives indicated that compounds similar to this compound displayed significant antifungal activity against Candida auris, with minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL. These compounds disrupted the plasma membrane of the fungal cells, leading to cell death .

- Anticancer Properties : Another study highlighted the synthesis of piperidine-based compounds that showed enhanced cytotoxicity against breast cancer cells (MDA-MB-231). The derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .

Data Table: Biological Activities of this compound

Q & A

Q. What are the standard synthetic routes for 1-(Piperidin-1-yl)-2-(piperidin-3-yl)ethanone, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution or condensation reactions between piperidine derivatives and ketone precursors. Key parameters include solvent choice (e.g., ethanol for its polarity and boiling point ), temperature (60–80°C for 6–12 hours), and stoichiometric ratios. Post-synthesis, intermediates are purified via column chromatography, and the final product is characterized using NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .

Q. What spectroscopic and chromatographic techniques are used to confirm the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves piperidine ring conformations and ketone connectivity, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (±2 Da error tolerance). For example, the ketone carbonyl peak appears at ~205 ppm in ¹³C NMR, and the molecular ion [M+H]⁺ is observed in MS .

Q. How is the compound screened for preliminary biological activity in academic research?

Standard assays include:

- MTT assay for cytotoxicity (IC₅₀ values against cancer cell lines like HeLa or MCF-7).

- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorometric or colorimetric substrates.

- Molecular docking to predict binding affinity to receptors like GPCRs or ion channels. Results are validated against positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How do structural modifications to the piperidine or ketone moieties influence biological activity in SAR studies?

Substituents on the piperidine ring (e.g., halogenation at position 3) or heterocyclic additions (e.g., thiazole or pyridazine) alter electronic properties and steric bulk, modulating target binding. For example:

- Bromine at position 5 of a thiazole ring enhances hydrophobic interactions in kinase inhibition .

- Thiophene groups improve π-π stacking in receptor binding . Systematic variations followed by in vitro assays (e.g., IC₅₀ measurements) establish structure-activity trends .

Q. How should researchers address contradictions in reported biological activities of structurally similar analogs?

Discrepancies may arise from assay protocols (e.g., cell line specificity), purity levels (>95% by HPLC recommended), or stereochemical differences. Strategies include:

- Cross-validation using orthogonal assays (e.g., Surface Plasmon Resonance (SPR) for binding affinity).

- Rigorous analytical characterization (e.g., chiral HPLC for enantiomeric purity). Comparative studies of analogs, such as 1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl) derivatives, highlight how minor structural changes alter activity .

Q. What advanced synthetic strategies improve yield and scalability for this compound?

- Microwave-assisted synthesis reduces reaction time from hours to minutes (e.g., 80°C, 300 W irradiation) .

- Flow chemistry enables continuous production with >90% yield by optimizing residence time and catalyst loading.

- Greener solvents (e.g., cyclopentyl methyl ether) replace ethanol to reduce environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.